Molecular Weight and Steric Profile
CAS 1787-23-1 (2-methyl derivative) has a molecular weight of 230.26 g/mol (C₁₃H₁₄N₂O₂), compared to 292.33 g/mol for the 2-phenyl analog 4-[(p-N,N-dimethylamino)benzylidene]-2-phenyloxazole-5-one (DPO, C₁₈H₁₆N₂O₂) . This represents a 21.2% reduction in molecular weight. In drug discovery contexts where ligand efficiency metrics (e.g., LE = ΔG per heavy atom) and compliance with Lipinski's Rule of Five (MW < 500) are critical, the lower MW of the 2-methyl derivative provides a favorable starting point for structure-activity relationship (SAR) exploration before molecular obesity becomes a limiting factor [1].
| Evidence Dimension | Molecular weight (g/mol) |
|---|---|
| Target Compound Data | 230.26 g/mol (C₁₃H₁₄N₂O₂) |
| Comparator Or Baseline | 2-Phenyl analog (DPO/AZA2): 292.33 g/mol (C₁₈H₁₆N₂O₂); 2-tert-butyl analog: 272.34 g/mol (C₁₆H₂₀N₂O₂) |
| Quantified Difference | ΔMW = −62.07 g/mol (−21.2%) vs. 2-phenyl; ΔMW = −42.08 g/mol (−15.5%) vs. 2-tert-butyl |
| Conditions | Calculated from molecular formula; vendor-certified analytical data |
Why This Matters
The lower MW directly improves ligand efficiency metrics and provides greater headroom for downstream synthetic elaboration without exceeding drug-likeness thresholds, making CAS 1787-23-1 a preferred core scaffold for fragment-based lead generation over heavier 2-aryl analogs.
- [1] Lipinski, C.A.; Lombardo, F.; Dominy, B.W.; Feeney, P.J. Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Advanced Drug Delivery Reviews 2001, 46, 3–26. DOI: 10.1016/S0169-409X(00)00129-0. View Source
